molecular formula C10H18Cl2N2O2 B2557778 1-((2-Methyloxazol-4-yl)methyl)piperidin-3-ol dihydrochloride CAS No. 2320931-36-8

1-((2-Methyloxazol-4-yl)methyl)piperidin-3-ol dihydrochloride

Numéro de catalogue B2557778
Numéro CAS: 2320931-36-8
Poids moléculaire: 269.17
Clé InChI: LHWOQZPLBLRZJW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, novel compounds of biological interest were synthesized by in situ reduction of Schiff’s base of 5,6-dimethoxy indanone and 1-(piperidin-4-yl)-1H-benzo[d] imidazol-2(3H)-one in the presence of Ti(OiPr)4 and NaBH3CN .


Molecular Structure Analysis

The molecular structure of “1-((2-Methyloxazol-4-yl)methyl)piperidin-3-ol dihydrochloride” is not explicitly mentioned in the search results .


Chemical Reactions Analysis

The chemical reactions involving “1-((2-Methyloxazol-4-yl)methyl)piperidin-3-ol dihydrochloride” are not explicitly mentioned in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-((2-Methyloxazol-4-yl)methyl)piperidin-3-ol dihydrochloride” are not explicitly mentioned in the search results .

Applications De Recherche Scientifique

Antiglaucomatous Drug Development

The compound has been explored for its potential as an antiglaucomatous drug . It exhibits properties of an isoform-selective inhibitor of human carbonic anhydrase II, which is a target for the treatment of glaucoma . This application is significant due to the need for more effective treatments for glaucoma, which is a leading cause of blindness.

Antibacterial and Antifungal Applications

Research indicates that derivatives of this compound have shown a combined potentiated effect against antibiotic-resistant bacteria such as Enterococcus faecium and Escherichia coli, as well as an antimonooxidase effect in vitro . This suggests its potential use in developing new anti-infective drugs.

Monoamine Oxidase Inhibition

The compound has been evaluated as a potential inhibitor of human monoamine oxidase (MAO) A and B . It inhibits these enzymes, which are associated with neurodegenerative disorders like Parkinson’s disease. This opens up possibilities for its use in neuroprotective therapies.

Anticancer Research

Heterocyclic compounds like 1-((2-Methyloxazol-4-yl)methyl)piperidin-3-ol dihydrochloride have been reported to serve as key intermediates in the assembly and preparation of antitumor agents . Its derivatives have shown cytotoxic potential against leukemia cell lines, suggesting its role in cancer chemotherapy .

Pharmacological Applications of Piperidine Derivatives

Piperidine derivatives, which include the structure of this compound, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry, indicating the broad scope of this compound’s applicability in drug development.

Environmental Impact Studies

While direct studies on the environmental impact of this specific compound are not readily available, its structural relatives and synthesis processes involving similar heterocyclic compounds could be assessed for their environmental footprint. This includes evaluating the sustainability of the synthesis methods and the biodegradability of the compound .

Mécanisme D'action

The mechanism of action of “1-((2-Methyloxazol-4-yl)methyl)piperidin-3-ol dihydrochloride” is not explicitly mentioned in the search results .

Safety and Hazards

The safety and hazards of “1-((2-Methyloxazol-4-yl)methyl)piperidin-3-ol dihydrochloride” are not explicitly mentioned in the search results .

Orientations Futures

The future directions of “1-((2-Methyloxazol-4-yl)methyl)piperidin-3-ol dihydrochloride” are not explicitly mentioned in the search results .

Propriétés

IUPAC Name

1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-3-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2.2ClH/c1-8-11-9(7-14-8)5-12-4-2-3-10(13)6-12;;/h7,10,13H,2-6H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHWOQZPLBLRZJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)CN2CCCC(C2)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((2-Methyloxazol-4-yl)methyl)piperidin-3-ol dihydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.